Cas no 2680815-08-9 (2-(Piperidin-3-yloxy)pyrimidin-4-amine)

2-(Piperidin-3-yloxy)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with an amine group at the 4-position and a piperidin-3-yloxy moiety at the 2-position. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as a building block for biologically active molecules. The piperidine ring enhances solubility and bioavailability, while the pyrimidine scaffold offers opportunities for further functionalization. Its balanced lipophilicity and hydrogen-bonding capabilities make it suitable for targeting diverse biological pathways. The compound is of interest in the development of kinase inhibitors, CNS-active agents, and other therapeutic candidates due to its favorable pharmacokinetic properties and synthetic adaptability.
2-(Piperidin-3-yloxy)pyrimidin-4-amine structure
2680815-08-9 structure
Product Name:2-(Piperidin-3-yloxy)pyrimidin-4-amine
CAS No:2680815-08-9
MF:C9H14N4O
MW:194.233661174774
CID:5650044
PubChem ID:165917284
Update Time:2025-08-03

2-(Piperidin-3-yloxy)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-28271877
    • 2680815-08-9
    • 2-(piperidin-3-yloxy)pyrimidin-4-amine
    • 2-(Piperidin-3-yloxy)pyrimidin-4-amine
    • Inchi: 1S/C9H14N4O/c10-8-3-5-12-9(13-8)14-7-2-1-4-11-6-7/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13)
    • InChI Key: HWHMUCPXCLDPCD-UHFFFAOYSA-N
    • SMILES: O(C1N=CC=C(N)N=1)C1CNCCC1

Computed Properties

  • Exact Mass: 194.11676108g/mol
  • Monoisotopic Mass: 194.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 73.1Ų

2-(Piperidin-3-yloxy)pyrimidin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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2-(Piperidin-3-yloxy)pyrimidin-4-amine Related Literature

Additional information on 2-(Piperidin-3-yloxy)pyrimidin-4-amine

Comprehensive Overview of 2-(Piperidin-3-yloxy)pyrimidin-4-amine (CAS No. 2680815-08-9)

2-(Piperidin-3-yloxy)pyrimidin-4-amine, with the CAS number 2680815-08-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the pyrimidine class, which is widely recognized for its role in drug discovery and development. The unique structural features of 2-(Piperidin-3-yloxy)pyrimidin-4-amine, including its piperidine and pyrimidine moieties, make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, which could pave the way for novel treatments in oncology and inflammatory diseases.

In recent years, the demand for small molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. 2-(Piperidin-3-yloxy)pyrimidin-4-amine aligns with this trend, as its molecular structure allows for selective interaction with specific biological targets. This selectivity is crucial for minimizing off-target effects, a common challenge in drug development. Moreover, the compound's pharmacokinetic properties and bioavailability are under active investigation, with preliminary studies suggesting favorable absorption and distribution profiles.

The synthesis of 2-(Piperidin-3-yloxy)pyrimidin-4-amine involves multi-step organic reactions, often starting from readily available pyrimidine derivatives. Key steps include the introduction of the piperidine ring and subsequent functionalization to achieve the desired amine group. Researchers are also exploring green chemistry approaches to optimize the synthesis process, reducing waste and improving yield. These efforts are in line with the growing emphasis on sustainable practices in chemical manufacturing.

One of the most frequently searched questions related to 2-(Piperidin-3-yloxy)pyrimidin-4-amine is its potential application in cancer therapy. Given the compound's structural similarity to known kinase inhibitors, it is being studied for its ability to modulate signaling pathways involved in cell proliferation and survival. Early-stage research indicates that it may exhibit activity against certain tyrosine kinases, which are often overexpressed in malignant cells. However, further preclinical and clinical studies are needed to validate these findings.

Another area of interest is the compound's role in neurodegenerative diseases. The piperidine moiety, a common feature in many CNS-active drugs, suggests that 2-(Piperidin-3-yloxy)pyrimidin-4-amine could cross the blood-brain barrier and exert effects on neuronal targets. This has sparked investigations into its potential for treating conditions such as Alzheimer's and Parkinson's disease, where dysregulated kinase activity is implicated.

From a commercial perspective, 2-(Piperidin-3-yloxy)pyrimidin-4-amine is available as a research chemical for academic and industrial laboratories. Suppliers often highlight its high purity and stability, which are critical for reproducible experimental results. The compound is typically offered in milligram to gram quantities, catering to both small-scale research and larger drug discovery programs. Pricing and availability can vary, so researchers are advised to verify specifications with vendors.

In summary, 2-(Piperidin-3-yloxy)pyrimidin-4-amine (CAS No. 2680815-08-9) represents a versatile and promising molecule in medicinal chemistry. Its dual functionality, combining a pyrimidine core with a piperidine side chain, offers numerous opportunities for drug design and development. As research progresses, this compound may emerge as a key player in addressing unmet medical needs, particularly in oncology and neurology. For scientists and stakeholders, staying updated on the latest findings and synthesis methods will be essential to unlocking its full potential.

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